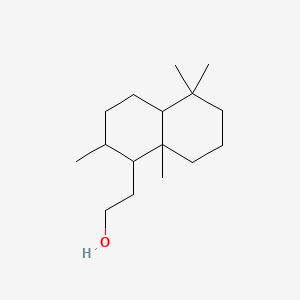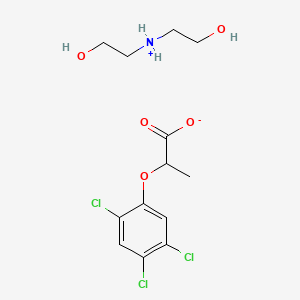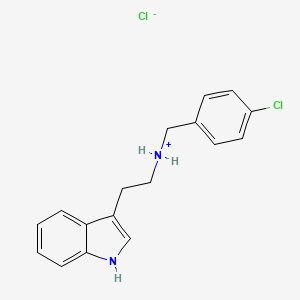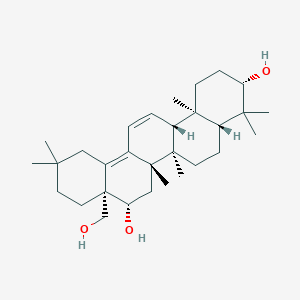
Saikogenin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saikogenin C: is a triterpenoid saponin derived from the roots of the plant Bupleurum falcatum. It is one of the many saikosaponins found in this plant, which have been traditionally used in Chinese medicine for their various pharmacological properties. This compound is known for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and hepatoprotective activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Saikogenin C can be synthesized through the hydrolysis of saikosaponins. The process involves the use of recombinant glycoside hydrolases that exhibit glycoside cleavage activity with saikosaponins. These enzymes, such as BglPm and BglLk, are cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis, and exhibit good activity between 30–37 °C and pH 6.5–7.0 .
Industrial Production Methods: The industrial production of this compound involves the extraction of saikosaponins from Bupleurum falcatum using preparative high-performance liquid chromatography. The saikosaponins are then converted into this compound via enzymatic hydrolysis using high β-glycosidase activity. The final product is purified using a silica column to achieve high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Saikogenin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Saikogenin C is used as a precursor in the synthesis of various bioactive compounds. Its unique structure allows for the development of new derivatives with potential therapeutic applications.
Biology: In biological research, this compound is studied for its effects on cellular processes. It has been shown to inhibit the growth of cancer cells and modulate immune responses .
Medicine: Its hepatoprotective and anti-inflammatory properties make it a promising candidate for drug development .
Industry: In the pharmaceutical industry, this compound is used in the formulation of herbal medicines and supplements. Its natural origin and therapeutic properties make it an attractive ingredient for various health products .
Wirkmechanismus
Saikogenin C exerts its effects through multiple molecular targets and pathways. It modulates the activity of enzymes and receptors involved in inflammation, cell proliferation, and apoptosis. For example, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. Additionally, this compound can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
- Saikogenin A
- Saikogenin E
- Saikogenin F
Comparison: While all these compounds share a similar triterpenoid structure, Saikogenin C is unique in its specific biological activities and therapeutic potential. For instance, Saikogenin A is known for its hepatoprotective effects, while Saikogenin E and F have shown anti-cancer properties. This compound, on the other hand, exhibits a broader range of pharmacological activities, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C30H48O3 |
|---|---|
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
(3S,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-15-30(18-31)20(16-25)19-8-9-22-27(5)12-11-23(32)26(3,4)21(27)10-13-28(22,6)29(19,7)17-24(30)33/h8-9,21-24,31-33H,10-18H2,1-7H3/t21-,22+,23-,24-,27-,28+,29+,30+/m0/s1 |
InChI-Schlüssel |
YBOARTSXXLBKCV-WTNJYQGSSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5([C@H](C[C@]43C)O)CO)(C)C)C)(C)C)O |
Kanonische SMILES |
CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)O)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13766155.png)
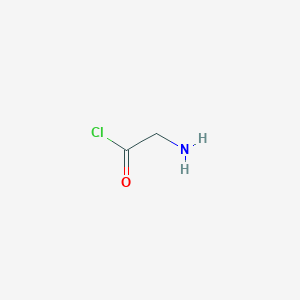
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13766180.png)
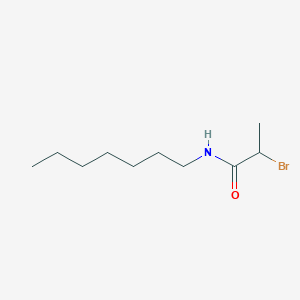
![N~1~,N~1~-Diethyl-N~2~-[3-(2-methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)propyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13766190.png)
![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
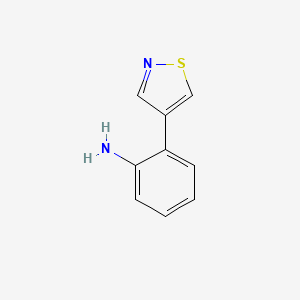

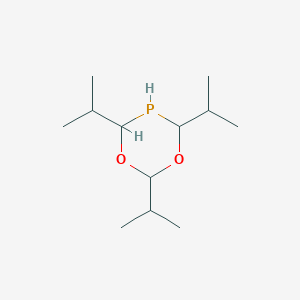
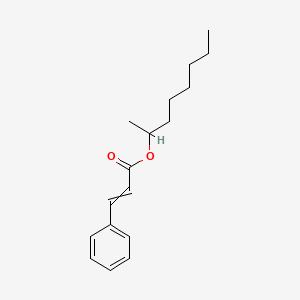
![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
